2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
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Overview
Description
2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features a triazolo-pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps. One efficient approach involves the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This intermediate is then subjected to a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and solvent-free conditions suggests potential for scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the fluorine atom can yield a variety of substituted derivatives.
Scientific Research Applications
2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases or receptors, thereby modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation . Molecular docking and dynamics simulations have shown that this compound can bind to proteins such as c-Met and VEGFR-2, which are involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Exhibits antifungal potential.
Uniqueness
2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is unique due to its specific structural features, such as the combination of a triazolo-pyridine core with a fluorobenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H17FN4OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-fluoro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
InChI |
InChI=1S/C17H17FN4OS/c1-24-11-9-14(16-21-20-15-8-4-5-10-22(15)16)19-17(23)12-6-2-3-7-13(12)18/h2-8,10,14H,9,11H2,1H3,(H,19,23) |
InChI Key |
KZFDAXFQRDECHO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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